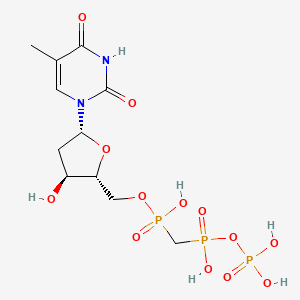

alpha,beta-methylene-dTTP

Description

The Significance of Non-Hydrolyzable Nucleotide Triphosphate Analogs in Biochemical Research

Enzymes that utilize nucleoside triphosphates (like ATP and dTTP) as substrates are central to a myriad of cellular processes, including DNA replication and repair, signal transduction, and energy metabolism. jenabioscience.com The hydrolysis of the phosphoanhydride bonds of these nucleotides releases energy that drives these reactions forward. However, this very reactivity poses a significant challenge to researchers attempting to study the intricate dance between an enzyme and its substrate. The natural process is often too fleeting to capture the enzyme in its active, substrate-bound state. jenabioscience.comjenabioscience.com

This is where non-hydrolyzable nucleotide triphosphate analogs come into play. These synthetic molecules are designed to mimic the structure of their natural counterparts but possess a critical modification that prevents their breakdown by the enzyme. jenabioscience.com By replacing a key oxygen atom in the triphosphate chain with a more stable group, such as a methylene (B1212753) (CH2) or imido (NH) group, these analogs can bind to the enzyme's active site without being consumed. acs.orgembopress.org This "freezes" the enzyme-substrate complex in a state that is amenable to detailed structural and functional analysis, providing invaluable insights into the catalytic mechanism. jenabioscience.comjenabioscience.com The use of these analogs has been instrumental in elucidating the mechanisms of numerous enzymes, contributing to our understanding of diseases like cancer and viral infections. jenabioscience.com

Historical Context of alpha,beta-methylene-dTTP Development as a Mechanistic Probe

The development of nucleotide analogs has been a progressive endeavor, with chemists devising increasingly sophisticated ways to modify the triphosphate chain. Early efforts focused on creating analogs that could act as inhibitors of specific enzymes. The synthesis of α,β-methylene substituted analogs represented a significant step forward, providing researchers with tools to trap enzymes in a pre-catalytic state.

A key moment in the development of these probes was the establishment of synthetic routes to produce a complete set of α,β-methylene-2'-deoxynucleoside 5'-triphosphates (α,β-m-dNTPs), including α,β-methylene-dTTP. nih.govacs.org The synthesis typically involves a nucleophilic coupling reaction between a 5'-O-tosyl-2'-deoxynucleoside and methylene diphosphate (B83284), followed by an enzymatic γ-phosphorylation. nih.govacs.org This breakthrough allowed for systematic studies across different DNA polymerases and other nucleotide-binding enzymes. The ability to produce all four α,β-m-dNTPs (for A, C, T, and G) enabled comprehensive investigations into the binding and inhibitory properties of these non-cleavable substrates. nih.gov

Distinguishing Features of this compound within the Nucleotide Analog Family

Within the broader family of non-hydrolyzable nucleotide analogs, α,β-methylene-dTTP possesses distinct and valuable characteristics. The primary distinguishing feature is the isosteric replacement of the α,β-bridging oxygen atom with a methylene (CH2) group. nih.govacs.org This substitution is crucial because it prevents the enzymatic cleavage of the bond between the alpha and beta phosphates, a necessary step in the polymerization reaction catalyzed by DNA polymerases. embopress.orgacs.org

The table below summarizes the key properties of α,β-methylene-dTTP:

| Property | Description |

| Chemical Formula | C11H19N2O13P3 nih.gov |

| Molar Mass | 480.20 g/mol nih.gov |

| Modification | Replacement of the α,β-bridging oxygen with a methylene (CH2) group. nih.govacs.org |

| Key Feature | Non-hydrolyzable; resistant to enzymatic cleavage. acs.org |

| Binding Affinity | Binds to DNA polymerase β with high affinity, similar to natural dNTPs. nih.gov |

| Function | Acts as a competitive inhibitor of DNA polymerases. nih.govacs.org |

Research Findings on α,β-methylene-dTTP

Detailed studies have provided significant insights into the interaction of α,β-methylene-dTTP and its analogs with DNA polymerases. For instance, research on DNA polymerase β has shown that the entire set of α,β-methylene-dNTPs, including the thymidine (B127349) variant, are potent inhibitors. nih.govacs.org The inhibition constants (Ki) for these analogs are in the low micromolar range, indicating tight binding to the enzyme. nih.gov

The following table presents the inhibition constants (Ki) of the four α,β-methylene-dNTPs for DNA polymerase β:

| Compound | Ki (μM) |

| α,β-m-dATP | 5.0 nih.gov |

| α,β-m-dCTP | 0.9 nih.gov |

| α,β-m-dGTP | 1.0 nih.gov |

| α,β-m-dTTP | 0.6 nih.gov |

These data highlight that α,β-methylene-dTTP is a particularly potent inhibitor of DNA polymerase β, binding with the highest affinity among the four analogs. nih.gov Crystallographic studies have further revealed that the binding of these non-hydrolyzable analogs induces a conformational change in the polymerase, closing the active site around the incoming nucleotide. nih.gov This provides a static snapshot of a crucial step in the catalytic mechanism that would otherwise be transient and difficult to observe.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24716-71-0 |

|---|---|

Molecular Formula |

C11H19N2O13P3 |

Molecular Weight |

480.20 g/mol |

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]methyl-phosphonooxyphosphinic acid |

InChI |

InChI=1S/C11H19N2O13P3/c1-6-3-13(11(16)12-10(6)15)9-2-7(14)8(25-9)4-24-27(17,18)5-28(19,20)26-29(21,22)23/h3,7-9,14H,2,4-5H2,1H3,(H,17,18)(H,19,20)(H,12,15,16)(H2,21,22,23)/t7-,8+,9+/m0/s1 |

InChI Key |

AFUOLHFRDGMFSB-DJLDLDEBSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

alpha beta-CH2-dTTP alpha,beta-methylenedeoxythymidine 5'-triphosphate |

Origin of Product |

United States |

Molecular Mechanisms of Enzyme Interaction with Alpha,beta Methylene Dttp

Analysis of Enzyme-Ligand Binding Modes and Conformational Dynamics

The introduction of a methylene (B1212753) bridge in place of an oxygen atom in the triphosphate chain of dTTP analogues significantly influences their interaction with enzymes. This substitution can alter the geometry and electronic properties of the molecule, leading to distinct binding modes and conformational changes within the enzyme's active site. acs.org

Active Site Accommodation and Induced Fit Mechanisms

The accommodation of α,β-methylene-dTTP and its diphosphate (B83284) precursor, α,β-methylene-dUDP, into an enzyme's active site is often perturbed compared to their natural counterparts. nih.gov For instance, studies with E. coli dUTPase have shown that the methylene substitution in α,β-methylene-dUDP leads to a significant decrease in binding affinity. nih.gov This is attributed to steric hindrance from the methylene hydrogens and a shift in the position of the α-phosphorus by more than 3 Å, resulting in a "trans" conformation of the α-phosphate, which differs from the catalytically competent "gauche" conformation observed with the natural substrate. researchgate.net

The flexibility of both the ligand and the enzyme's active site plays a crucial role in these interactions. nih.gov Protein dynamics, including conformational changes, are increasingly recognized as essential for enzyme function and can be investigated using techniques like single-molecule Fluorescence Resonance Energy Transfer (FRET). nih.govd-nb.info Such studies on enzymes like 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) have revealed coherent active-site conformational dynamics during catalysis. nih.gov

Stereoelectronic Effects of the Methylene Bridge on Active Site Interactions

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are critical in understanding the interactions of α,β-methylene-dTTP with enzymes. wikipedia.orgbasna.ir The replacement of the Pα-O-Pβ oxygen with a CH₂ group alters the bond lengths, angles, and electronic distribution of the triphosphate moiety. acs.org

The P–C–P bond angle and length in the methylene bridge differ significantly from the natural P–O–P linkage. acs.org This geometric perturbation can affect the precise positioning of the phosphate (B84403) groups within the active site, potentially disrupting key interactions with catalytic residues and metal ions. acs.orgresearchgate.net Furthermore, the polarity of the methylene group is different from that of oxygen, which can influence electrostatic interactions within the active site. acs.org

Role as a Transition State Analog in Phosphotransfer Reactions

Due to its non-hydrolyzable nature, α,β-methylene-dTTP can act as a transition state analog for phosphotransfer reactions. nih.gov Transition state analogs are stable molecules that structurally and electronically mimic the high-energy transition state of a reaction, often binding to the enzyme with high affinity. acs.org By "trapping" the enzyme in a conformation that resembles the transition state, these analogs provide valuable structural information about the catalytic mechanism. acs.orgnih.gov

In the context of DNA polymerases, α,β-methylene-dNTPs prevent the cleavage and release of the pyrophosphate group, allowing researchers to study the pre-chemistry steps of nucleotide incorporation. nih.gov Crystal structures of DNA polymerase β in complex with DNA and α,β-methylene-dGTP have provided detailed snapshots of the active site just before the chemical reaction would occur. nih.gov These studies reveal how the enzyme positions the incoming nucleotide, the template DNA, and the catalytic metal ions, offering insights into the mechanism of nucleotide selection and incorporation.

The use of such analogs helps to elucidate the intricate network of interactions that stabilize the transition state. researchgate.net For instance, they can highlight the roles of specific amino acid residues in the active site that are responsible for orienting the substrate and facilitating the nucleophilic attack on the α-phosphate. The stability of the complex formed between the enzyme, the DNA, and the transition state analog allows for detailed structural characterization by techniques like X-ray crystallography. nih.gov

Kinetic Characterization of Enzyme-α,β-methylene-dTTP Interactions

The kinetic analysis of the interaction between enzymes and α,β-methylene-dTTP provides quantitative measures of its inhibitory potency and the dynamics of binding.

Determination of Inhibition Constants (Ki) and Dissociation Constants (Kd)

The inhibition constant (Kᵢ) is a measure of the potency of an inhibitor, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The dissociation constant (Kₔ) quantifies the affinity between a ligand and a protein, reflecting the concentration at which half of the binding sites are occupied. tandfonline.com

For α,β-methylene-dNTPs, these constants are crucial for characterizing their effectiveness as inhibitors of DNA polymerases. Studies have shown that all four α,β-methylene-2'-deoxynucleoside 5'-triphosphates (for A, C, T, and G) are potent inhibitors of DNA polymerase β, with Kᵢ values in the low micromolar range (1-5 µM). researchgate.net Similarly, related methylene-containing nucleotide analogs have demonstrated potent inhibition of other enzymes, with Kᵢ values in the nanomolar range for some CD73 inhibitors. nih.gov

The determination of these constants often involves steady-state kinetic assays where the enzyme velocity is measured at different substrate and inhibitor concentrations. nih.gov For tight-binding inhibitors, where the Kᵢ is close to the enzyme concentration, specific equations like the Morrison equation are used for accurate determination. researchgate.net

Stopped-Flow Kinetic Studies for Pre-Steady State Analysis

Stopped-flow spectroscopy is a rapid kinetics technique that allows for the observation of fast biochemical reactions on a millisecond timescale. photophysics.comhi-techsci.com This method is particularly useful for studying the pre-steady-state phase of enzymatic reactions, which includes the initial binding of the substrate and any subsequent conformational changes before the first turnover. science.govresearchgate.netphotophysics.com

In the context of α,β-methylene-dTTP, stopped-flow experiments can reveal the individual steps of the binding process. By monitoring changes in a spectroscopic signal, such as fluorescence, upon mixing the enzyme with the inhibitor, one can determine the rate constants for association (kₒₙ) and dissociation (kₒբբ). plos.org For example, stopped-flow FRET studies with DNA polymerase IV (Dpo4) have been used to monitor global conformational transitions during catalysis, revealing a pre-chemistry conformational change upon nucleotide binding. plos.org

These pre-steady-state analyses provide a more detailed picture of the reaction mechanism than steady-state kinetics alone. photophysics.com They can help to identify and characterize transient intermediates, distinguish between different kinetic models, and understand the sequence of events that lead to the formation of the stable enzyme-inhibitor complex. photophysics.comscience.gov

Probing Rate-Limiting Steps in Catalysis

The non-hydrolyzable nature of the α,β-methylene bridge in α,β-methylene-dTTP makes it a valuable tool for investigating the kinetics and rate-limiting steps of enzymatic reactions, particularly those involving nucleotidyl transfer. By replacing the natural Pα-O-Pβ linkage with a P-CH2-P group, researchers can effectively stall the catalytic cycle at the step of chemical bond formation, allowing for detailed kinetic analysis of preceding events. acs.org

Furthermore, linear free-energy relationships (LFERs) can be established by systematically varying the substituents on the methylene bridge of α,β-methylene-dNTP analogs and measuring the corresponding changes in the rate of polymerization (k_pol). nih.gov This approach, often visualized through a Brønsted plot, correlates the reaction rate with the pKa of the leaving group (the β,γ-pyrophosphate analog). nih.gov A strong correlation indicates that the cleavage of the Pα-O bond is a significant component of the rate-determining step. nih.gov The use of a series of β,γ-CXY-dNTP analogs allows for a detailed examination of the transition state of the polymerase reaction. nih.gov

The following table summarizes key kinetic parameters that are often determined in such studies:

| Kinetic Parameter | Description | Relevance in Studying α,β-methylene-dTTP Interactions |

| K_m | Michaelis constant; the substrate concentration at which the reaction rate is half of V_max. | Indicates the affinity of the enzyme for the nucleotide analog. A higher K_m for α,β-methylene-dTTP compared to dTTP suggests that the modification affects binding. |

| k_cat | Turnover number; the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. | For non-hydrolyzable analogs like α,β-methylene-dTTP, this value is effectively zero, confirming the inhibition of the chemical step. |

| k_pol | Rate of polymerization; the rate of incorporation of a nucleotide into a growing DNA or RNA strand. | A key parameter measured in pre-steady-state kinetics to assess the impact of the methylene substitution on the catalytic efficiency of polymerases. |

| K_i | Inhibition constant; a measure of the potency of an inhibitor. | Quantifies the inhibitory strength of α,β-methylene-dTTP on the enzymatic reaction. nih.gov |

Role in Enzyme Trapping and Stabilization of Pre-Catalytic States

The inability of enzymes to cleave the Pα-CH2-Pβ bond in α,β-methylene-dTTP makes this molecule an exceptional tool for "trapping" enzymes in a state that mimics the moment just before the chemical reaction occurs. This "pre-catalytic state" is a transient and often difficult-to-study intermediate in the normal enzymatic cycle. The stable complex formed between an enzyme, its substrate (like DNA or RNA), and α,β-methylene-dTTP allows for the detailed structural and functional characterization of this crucial state. tandfonline.com

Structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have greatly benefited from the use of α,β-methylene-dNTPs. oup.com By co-crystallizing an enzyme with its nucleic acid substrate and α,β-methylene-dTTP, scientists can obtain high-resolution three-dimensional structures of the enzyme-substrate complex. nih.govpnas.org These structures provide a static snapshot of the active site with the nucleotide analog positioned as the natural substrate would be immediately prior to phosphodiester bond formation. pnas.org

These structural studies have been instrumental in revealing:

The precise coordination of metal ions: Many polymerases utilize two metal ions in their active site for catalysis. Structures with α,β-methylene-dNTPs have helped to elucidate the roles of these metal ions in binding the nucleotide and facilitating the chemical reaction. pnas.org

Key amino acid interactions: The trapped pre-catalytic complex reveals the specific amino acid residues that interact with the incoming nucleotide, the template strand, and the primer strand, providing insights into the mechanisms of nucleotide selection and fidelity. pnas.org

Conformational changes: Enzyme catalysis often involves significant conformational changes. By comparing the structure of the apoenzyme (enzyme alone), the binary complex (enzyme with DNA), and the ternary complex (enzyme with DNA and α,β-methylene-dTTP), researchers can map the structural rearrangements that occur upon substrate binding. oup.com For example, in DNA polymerase β, the binding of the correct nucleotide triggers the closure of a "fingers" subdomain, a motion that is captured in structures containing non-hydrolyzable analogs. oup.com

The following table details findings from studies that have used α,β-methylene-dNTPs to trap and study pre-catalytic enzyme states:

| Enzyme | Technique | Key Findings from Studies with α,β-methylene-dNTPs |

| DNA Polymerase β | X-ray Crystallography, NMR | Revealed the geometry of the active site with a matched or mismatched base pair, the coordination of two metal ions, and the conformational changes in the "fingers" subdomain upon nucleotide binding. nih.govoup.compnas.org The analog binds tightly, inhibiting DNA synthesis. nih.gov |

| dUTPase | X-ray Crystallography, Isothermal Titration Calorimetry | Showed that the methylene substitution leads to an altered phosphate chain conformation ("trans") compared to the catalytically competent "gauche" conformation of the natural substrate. nih.gov This change perturbs metal ion binding and significantly reduces binding affinity. nih.gov |

| Human tRNA Nucleotidyltransferase | DEER Spectroscopy | Used α,β-methylene ATP and CTP to trap the enzyme in a pre-catalysis state to study the conformational changes during the sequential addition of CCA to the 3' end of tRNA. tandfonline.com |

| E. coli 5'-Nucleotidase | X-ray Crystallography | The structure of the enzyme in complex with α,β-methylene-ADP was used to propose a catalytic mechanism involving a dimetal center. diva-portal.org |

Specific Enzymatic Systems and Interactions

DNA Polymerases

The interaction of α,β-methylene-dTTP and its analogs with DNA polymerases has provided significant insights into the processes of nucleotide selection, enzyme inhibition, and the structural dynamics of the polymerase active site.

α,β-methylene-dNTPs, including the thymidine (B127349) analog, have been demonstrated to be potent inhibitors of DNA polymerase activity. These molecules act as competitive inhibitors, binding to the active site of the polymerase but preventing the subsequent chemical reaction of nucleotide incorporation due to the stable P-C bond.

Studies on DNA polymerase β have shown that a complete set of α,β-methylene-2'-dNTPs (where N can be Adenine, Cytosine, Guanine, or Thymine) effectively inhibit DNA synthesis. nih.gov These analogs bind tightly to polymerase β with inhibition constants (Kᵢ) in the low micromolar range, comparable to the binding affinities of natural dNTPs. nih.gov For instance, the Kᵢ for α,β-methylene-dTTP with polymerase β is approximately 0.6 μM. nih.gov This strong binding affinity underscores their utility as probes for studying the pre-catalytic state of the enzyme. The inhibition is a direct result of the non-cleavable nature of the α,β-methylene linkage, which stalls the polymerase after binding the nucleotide analog. nih.gov

Table 1: Inhibition Constants (Kᵢ) of α,β-methylene-dNTPs with DNA Polymerase β

| Compound | Kᵢ (μM) |

|---|---|

| α,β-m-dATP | 5.0 |

| α,β-m-dCTP | 0.9 |

| α,β-m-dGTP | 1.0 |

| α,β-m-dTTP | 0.6 |

Data from reference nih.gov

X-ray crystallography studies of DNA polymerases in complex with α,β-methylene-dNTPs have been instrumental in visualizing the pre-catalytic state. These structures reveal the precise interactions between the incoming nucleotide analog, the DNA template-primer, and the amino acid residues within the polymerase active site.

For DNA polymerase β, ternary structures with a non-hydrolyzable α,β-methylene-dNTP as the incoming substrate have shown that there is a negligible difference in the active site geometry compared to when a natural dNTP is bound. nih.gov This structural conservation allows for the facile binding of the catalytic metal ions, which are crucial for the polymerization reaction. nih.gov The use of these analogs has enabled researchers to trap and study the enzyme-DNA-dNTP ternary complex immediately before the chemical step of nucleotide incorporation. nih.gov This provides a static picture of the dynamic process of nucleotide selection and binding. The structural data confirms that the polymerase adopts a "closed" conformation around the bound nucleotide, a critical step for catalysis. acs.org

The fidelity of DNA synthesis is a critical aspect of genome maintenance, and α,β-methylene-dNTPs have been employed to understand how polymerases discriminate between correct and incorrect nucleotides. By using these analogs, researchers can study the structural and energetic basis of misincorporation without the complication of the chemical reaction.

A structural study of a precatalytic complex of DNA polymerase β with a G:A mismatch in the active site was made possible by using the non-reactive analog 2'-deoxy-adenosine-5'-(α,β)-methylene triphosphate (dAMPCPP). pnas.org This research provided the first ternary complex structure with an active-site mismatch, offering insights into how the enzyme accommodates an incorrect nucleotide. pnas.org Theoretical investigations based on such structures have proposed a two-stage mechanism for incorrect nucleotide incorporation, where a pre-chemistry structural rearrangement in the active site is a major factor in determining fidelity. pnas.org The energy required to achieve this pre-chemistry state is higher for an incorrect nucleotide, thus reducing the rate of misincorporation. pnas.org Furthermore, studies using analogs with modified leaving groups, such as those with halomethylene substitutions, have helped to dissect the role of electrostatic effects in the active site on polymerase fidelity. nih.gov

Structural Insights from DNA Polymerase-alpha,beta-methylene-dTTP Complexes

RNA Polymerases and Transcription Complexes

Similar to their application in studying DNA polymerases, α,β-methylene-NTPs are invaluable for investigating the mechanisms of RNA polymerases during transcription.

During transcription, RNA polymerase (Pol) II must select the correct ribonucleoside triphosphate (NTP) substrate. The use of non-hydrolyzable NTP analogs like α,β-methyleneadenosine 5'-triphosphate (AMPCPP) has been crucial in trapping Pol II in different functional states.

In studies of transcription initiation, soaking crystals of initially transcribing complexes (ITCs) with AMPCPP has allowed researchers to observe NTP binding in the insertion site. embopress.org This binding can induce the translocation of the DNA template strand by one position, positioning the templating nucleotide to base-pair with the NTP analog. embopress.org This provides a structural basis for understanding how NTP binding drives the transition from a tilted, inactive conformation of the DNA-RNA hybrid to a standard, active conformation ready for catalysis. embopress.org

High-resolution structures of RNA polymerase elongation complexes (ECs) bound to non-hydrolyzable NTP analogs have provided a detailed picture of the transcription process. These structures reveal the interactions that ensure high-fidelity transcription and the mechanism of translocation.

The structure of a T7 RNA polymerase elongation complex with an incoming α,β-methylene ATP analog has been determined, illustrating how the enzyme distinguishes between substrate-bound and product-bound states. rcsb.org These structures show that a specific subdomain of the polymerase adopts different conformations depending on whether the incoming NTP or the product pyrophosphate (PPi) is bound. rcsb.org The dissociation of PPi after nucleotide addition is proposed to trigger a conformational change that leads to translocation of the RNA-DNA hybrid and separation of the downstream DNA strands. rcsb.org In human mitochondrial RNA polymerase, cryo-EM structures of elongation complexes with α,β-methylene ATP have revealed two distinct substrate binding sites, termed the Entry and Insertion Sites, shedding light on the mechanisms of substrate entry, binding, and selection. nih.gov

Structural Characterization of RNA Polymerase-alpha,beta-methylene-dTTP (or ATP analog) Elongation Complexes

Nucleotide-Binding Proteins Beyond Nucleic Acid Polymerases

The utility of methylene-substituted nucleotide analogs extends beyond polymerases to a wide array of proteins that bind ATP or GTP to drive cellular processes. While direct studies with α,β-methylene-dTTP are less common for these enzymes, research using the analogous α,β-methylene-ATP provides critical information on how this structural modification affects their function.

ATP Synthase: This mitochondrial enzyme complex is responsible for the majority of cellular ATP production. Its F1 portion functions as a rotary motor, with nucleotide binding and hydrolysis in its β-subunits driving the rotation of a central γ-subunit. oup.comnih.gov While specific data on α,β-methylene-dTTP is not available, non-hydrolyzable ATP analogs are essential for studying the enzyme's mechanism. These analogs, like adenylyl (β,γ-methylene)diphosphonate, can lock the enzyme in specific conformational states, allowing for detailed structural and mechanistic investigation. nih.gov

Myosin: Myosin motor proteins convert the chemical energy from ATP hydrolysis into mechanical force for processes like muscle contraction. Studies on smooth muscle have employed α,β-methylene ATP to desensitize P2X receptors, thereby isolating the myosin-dependent contractile response. The non-hydrolyzable nature of the α,β-methylene bridge prevents the myosin head from completing its power stroke cycle, making it a useful tool for studying the kinetics and structural states of the motor domain.

Tubulin: Microtubules, polymers of αβ-tubulin, are crucial components of the cytoskeleton. Their dynamic instability is regulated by GTP hydrolysis at the β-tubulin subunit. Slowly hydrolyzable GTP analogs, such as guanylyl-(α,β)-methylenediphosphonate (GMPCPP), have been instrumental in structural studies. These analogs trap tubulin in a state that mimics the GTP-bound conformation, allowing for the visualization of assembly intermediates and providing insight into the conformational changes that drive microtubule dynamics.

| Enzyme/Protein | Analog Used | Observed Effect/Use | Citation(s) |

| ATP Synthase | Adenylyl (β,γ-methylene)diphosphonate | Non-phosphorylating analog; does not stimulate glucan synthase activity, unlike ATP, indicating the importance of the terminal phosphate (B84403) for activation. | nih.gov |

| Myosin | α,β-methylene ATP | Used to desensitize P2X receptors to study myosin-specific functions; inhibits movement due to its non-hydrolyzable nature. | |

| Tubulin/Microtubules | Guanylyl-(α,β)-methylenediphosphonate (GMPCPP) | Slowly hydrolyzable GTP analog; traps tubulin in a state mimicking the GTP-bound conformation, aiding structural studies of microtubule assembly. |

dUTPase: This enzyme plays a vital role in maintaining DNA integrity by hydrolyzing dUTP to dUMP and pyrophosphate, thereby preventing the misincorporation of uracil (B121893) into DNA. Studies using the analog α,β-methylene-dUDP revealed that the methylene (B1212753) substitution profoundly disrupts the ligand's accommodation in the dUTPase active site. rcsb.org Crystal structures show that the α-phosphate of the methylene analog adopts a "trans" conformation, which is different from the catalytically competent "gauche" conformation of the natural substrate. rcsb.org This altered binding mode, which results in a steric clash between the methylene group and the protein, explains why the analog is practically non-hydrolyzable and not a strong inhibitor. rcsb.org Furthermore, the presence of the γ-phosphate is critical for hydrolysis, a feature that dUTPase uses to discriminate against dUDP.

Pyrophosphatases: Ectonucleotide pyrophosphatases/phosphodiesterases (NPPs), such as NPP1, are involved in cleaving pyrophosphate bonds in extracellular nucleotides. Analogs like adenosine (B11128) 5′-(α,β-methylene)triphosphate (α,β-metATP) have been investigated as competitive inhibitors of NPP1. These studies show that the α,β-methylene modification is well-tolerated and can be a scaffold for developing potent and selective inhibitors of this enzyme class.

| Enzyme | Analog Used | Key Research Finding | Citation(s) |

| dUTPase | α,β-methylene-dUDP | Methylene substitution perturbs ligand binding, forcing a non-catalytic conformation and preventing hydrolysis. | rcsb.org |

| NPP1 (Pyrophosphatase) | Adenosine 5′-(α,β-methylene)triphosphate | Acts as a competitive inhibitor, serving as a scaffold for more potent inhibitors. |

Kinases: Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP or GTP to a substrate protein. In a study examining the signaling pathways involving extracellular signal-regulated kinase (ERK1/2), α,β-methylene ATP was found to be a very poor agonist for the P2Y receptors that trigger this pathway. Its potency was orders of magnitude lower than that of ATP or UTP, indicating that the receptor-kinase activation machinery is highly sensitive to the structure of the triphosphate chain.

Hydrolases: The α/β hydrolase fold is a common structural domain found in a wide variety of enzymes with diverse catalytic functions. While not directly tested with α,β-methylene-dTTP, the catalytic mechanism of these enzymes typically involves a nucleophilic attack on a substrate. The resistance of the P-C-P bond in methylene analogs to nucleophilic attack makes them generally poor substrates for hydrolases that target the pyrophosphate moiety.

| Enzyme Class | Analog Used | Observed Effect | Citation(s) |

| Protein Kinase (via P2Y Receptor) | α,β-methylene ATP | Showed very weak agonist activity for ERK1/2 phosphorylation compared to ATP, indicating a strict structural requirement for the triphosphate chain in receptor activation. | |

| α/β Hydrolases | (General Inference) | The P-C-P bond is resistant to the nucleophilic attack common to the catalytic mechanism of many hydrolases. |

Methodological Applications of Alpha,beta Methylene Dttp in Biochemical Research

Utilization in in vitro Enzymatic Assays for Mechanistic Elucidation

The primary application of alpha,beta-methylene-dTTP lies in its use as a non-cleavable substrate analog in in vitro enzymatic assays. acs.org This allows for the "trapping" of enzyme-substrate complexes in a state that mimics the pre-catalytic or catalytic transition state, providing a snapshot of the molecular interactions at the active site.

A significant area of study has been its use with DNA polymerases. Because this compound cannot be incorporated into a growing DNA strand due to the non-hydrolyzable phosphonate (B1237965) bond, it acts as a potent inhibitor of DNA synthesis. acs.orgnih.gov This inhibitory action has been instrumental in elucidating the mechanism of DNA polymerases. For instance, studies with polymerase β have shown that alpha,beta-methylene-dNTPs (including the thymidine (B127349) variant) can bind to the active site as efficiently as the natural dNTPs, with Ki values in the low micromolar range (1-5 μM). acs.orgnih.govresearchgate.net This allows for the formation of stable ternary complexes (polymerase-DNA-dNTP analog), which can be studied using techniques like X-ray crystallography to reveal the precise conformational changes that occur upon substrate binding, without the complication of the subsequent chemical reaction. researchgate.net These studies have revealed that the binding of these non-hydrolyzable analogs can result in less distortion of the active site and permit the binding of catalytic metal ions, offering a clearer picture of the catalytically competent state. nih.gov

Beyond DNA polymerases, this compound and similar analogs have been employed to study other nucleotide-metabolizing enzymes. For example, in studies of dUTP pyrophosphatase (dUTPase), an enzyme that prevents the incorporation of uracil (B121893) into DNA, alpha,beta-methylene-dUDP was synthesized to probe its interaction with the enzyme's active site. researchgate.net While it proved to be practically non-hydrolyzable, it was not a strong inhibitor, likely due to an altered binding mode of the phosphate (B84403) chain within the active site. researchgate.net This highlights how such analogs can reveal subtle but critical aspects of enzyme-substrate recognition and catalysis.

The following table summarizes the inhibitory constants (Ki) of alpha,beta-methylene-dNTPs for DNA polymerase β:

| Analog | Ki (μM) | Reference |

|---|---|---|

| α,β-methylene-dATP | 1-5 | acs.org |

| α,β-methylene-dCTP | 1-5 | acs.org |

| α,β-methylene-dGTP | 1-5 | acs.org |

| α,β-methylene-dTTP | 1-5 | acs.org |

Application in Biosensor Development for Enzyme Activity and Ligand Binding

The unique properties of this compound also lend themselves to the development of sophisticated biosensors for monitoring enzyme activity and ligand binding events. researchgate.netmdpi.com Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence or concentration of a specific analyte. nih.govpjoes.com

In the context of enzyme activity, this compound can be used to design assays that report on the binding of the nucleotide to the enzyme, rather than its turnover. For example, a fluorescently labeled version of the analog could be used in fluorescence polarization or Förster resonance energy transfer (FRET) assays. nih.gov Upon binding to a larger enzyme molecule, the rotational freedom of the labeled analog would decrease, leading to a measurable change in the fluorescence signal. This allows for the high-throughput screening of potential enzyme inhibitors that compete for the nucleotide-binding site.

For ligand binding studies, this compound can be immobilized on a sensor surface to create a platform for detecting proteins that bind to this nucleotide analog. mdpi.com Techniques like surface plasmon resonance (SPR) or reflectometric interference spectroscopy (RIfS) can be employed to monitor the binding of proteins in real-time, providing kinetic data on the association and dissociation rates. nih.govplos.org This approach is particularly useful for identifying and characterizing novel nucleotide-binding proteins from complex biological mixtures.

The development of such biosensors relies on the stable and predictable interaction of this compound with its target proteins. The non-hydrolyzable nature of the analog ensures that the sensor surface remains intact throughout the experiment, allowing for reproducible measurements.

The table below outlines different biosensor technologies and how this compound could be integrated:

| Biosensor Technology | Principle | Role of α,β-methylene-dTTP |

|---|---|---|

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner. | A fluorescently labeled α,β-methylene-dTTP would exhibit increased polarization upon binding to a target enzyme. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip due to mass changes from binding events. | Immobilized α,β-methylene-dTTP can capture and quantify the binding of proteins that recognize it. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event to determine thermodynamic parameters. | Can be used to measure the binding affinity of α,β-methylene-dTTP to a target protein. researchgate.net |

| Electrochemical Biosensors | Converts a biological event into an electrical signal. acs.org | α,β-methylene-dTTP could be part of a recognition layer on an electrode to detect binding partners. mdpi.com |

Probing Conformational Dynamics and Allosteric Regulation in Macromolecular Machines

Macromolecular machines, such as DNA polymerases, helicases, and ribosomes, undergo complex conformational changes to perform their functions. acs.org Allosteric regulation, where binding at one site affects the activity at a distant site, is a key feature of these machines. nih.govnih.gov this compound is a powerful probe for dissecting these intricate dynamics. nih.gov

By binding to the active site without being consumed, this compound can lock the macromolecular machine in a specific conformational state. southampton.ac.uk This "frozen" state can then be analyzed by various biophysical techniques, including NMR spectroscopy, cryo-electron microscopy, and single-molecule FRET, to map the allosteric communication pathways within the protein complex. acs.orgresearchgate.net These studies can reveal how the binding of a nucleotide at the active site triggers long-range conformational changes that modulate the function of other domains or subunits.

For example, in the study of DNA repair enzymes, the binding of this compound can help to understand how the enzyme distinguishes between correct and incorrect base pairs and how this recognition is coupled to the catalytic step. Similarly, in motor proteins that use nucleotide hydrolysis to generate force, this analog can be used to investigate the structural changes that are coupled to the power stroke.

The ability to trap specific conformational states is also invaluable for understanding the mechanisms of allosteric drugs. By comparing the conformational ensemble of a protein in the presence of an allosteric modulator and this compound, researchers can gain insights into how the drug alters the protein's response to its natural substrate. researchgate.net

Use in Affinity Purification and Complex Isolation

The specific and stable binding of this compound to certain proteins can be exploited for affinity purification and the isolation of protein complexes. google.comlibretexts.org In this technique, the nucleotide analog is covalently attached to a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix.

When a complex biological lysate is passed over this matrix, proteins that have a binding site for dTTP will bind to the immobilized analog, while other proteins will flow through. The bound proteins can then be eluted by changing the buffer conditions, for example, by adding a high concentration of the free nucleotide or by altering the pH or salt concentration. This method allows for the highly specific purification of dTTP-binding proteins, which can then be identified and further characterized.

This approach is particularly useful for identifying previously unknown components of protein complexes that are involved in nucleotide metabolism or signaling. By isolating the entire complex that assembles around the nucleotide analog, researchers can gain a more complete picture of the functional cellular machinery.

The following table outlines the steps involved in affinity purification using this compound:

| Step | Description |

|---|---|

| 1. Matrix Preparation | Covalently attach α,β-methylene-dTTP to a solid support (e.g., agarose beads). |

| 2. Loading | Pass a cell lysate or protein mixture over the affinity matrix. |

| 3. Binding | Proteins with affinity for dTTP bind to the immobilized analog. |

| 4. Washing | Wash the matrix with buffer to remove non-specifically bound proteins. |

| 5. Elution | Elute the specifically bound proteins by adding a competitor (e.g., free dTTP) or changing buffer conditions. |

| 6. Analysis | Analyze the eluted proteins using techniques like SDS-PAGE and mass spectrometry. |

Advanced Biophysical and Computational Approaches

Crystallographic Analyses of Enzyme-alpha,beta-methylene-dTTP Ternary Complexes

X-ray crystallography has been instrumental in visualizing the three-dimensional structures of enzymes in complex with DNA and alpha,beta-methylene-dTTP. These ternary complex structures offer a static yet detailed snapshot of the molecular interactions within the enzyme's active site.

Studies on DNA polymerase β (pol β) have successfully utilized alpha,beta-methylene-dNTPs, including the thymidine (B127349) analog, to trap and analyze the pre-catalytic state. nih.govacs.org The replacement of the α,β-bridging oxygen with a methylene (B1212753) group prevents the cleavage of the pyrophosphate, thus stabilizing the complex for crystallographic analysis. nih.govnih.gov

Key findings from crystallographic studies include:

Closed Conformation: The binding of this compound, along with the DNA substrate, induces a significant conformational change in DNA polymerases, often referred to as the "closed" conformation. acs.org In this state, the enzyme's "fingers" subdomain closes over the active site, properly positioning the incoming nucleotide for catalysis. acs.org

Insights into Fidelity: Crystallographic structures of ternary complexes with mismatched base pairs, mimicked by the stable alpha,beta-methylene-dNTPs, have revealed how polymerases discriminate against incorrect nucleotides. For instance, in the presence of a mismatch, the templating base can be displaced, effectively creating an abasic site and preventing catalysis. nih.gov

| Enzyme | Analog | Key Finding | PDB ID |

|---|---|---|---|

| DNA Polymerase β | α,β-methylene-dATP | Revealed a closed polymerase conformation and an unstable primer terminus in the absence of a template base. nih.gov | Not specified |

| DNA Polymerase β | (α,β)-CH2-(β,γ)-NH-dTTP | The NH group at the β,γ-bridging position has a water-mediated H-bonding interaction with Arg183 in the active site. acs.org | Not specified |

| DNA Polymerase β | α,β-CF2-dATP | The analog is well-accommodated in the polymerase active site. nih.gov | 3TFR |

NMR Spectroscopy for Ligand-Protein Dynamics and Conformational States

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful means to study the dynamic interactions between this compound and its target enzymes in solution, complementing the static picture provided by crystallography.

NMR techniques can probe:

Ligand Binding: Saturation Transfer Difference (STD) NMR can identify the specific parts of the this compound molecule that are in close contact with the protein. d-nb.info By irradiating the protein and observing the transfer of saturation to the bound ligand, one can map the binding epitope. d-nb.info

Conformational Changes: Chemical shift perturbation (CSP) mapping, by monitoring changes in the chemical shifts of protein backbone amides or side-chain methyl groups upon ligand binding, can identify the regions of the protein that undergo conformational changes. acs.orgnih.gov This is crucial for understanding allosteric regulation and the propagation of binding signals throughout the protein structure. mdpi.comresearchgate.net

Protein Dynamics: NMR relaxation experiments can provide information on the flexibility and dynamics of the protein-ligand complex on a wide range of timescales. acs.org This includes motions in the protein backbone and side chains that are critical for enzymatic function. plos.org

For instance, 31P NMR spectroscopy has been used to confirm the structure of synthesized α,β-methylene dNTPs, showing distinct signals for the α, β, and γ phosphates. nih.gov

| Technique | System | Information Obtained |

|---|---|---|

| 31P NMR | α,β-methylene dNTPs | Confirmed the chemical structure and purity of the synthesized analogs. nih.gov |

| Methyl-TROSY NMR | Full-length human Hsp90β with Aha1 | Observed chemical shift perturbations and cross-peak broadening, indicating conformational changes upon ligand binding. mdpi.com |

| Relaxation-Optimized NMR | Methylene groups in proteins | Improved study of side chain and backbone conformation and dynamics by mitigating fast relaxation. acs.org |

Molecular Dynamics Simulations of Binding and Catalysis

Molecular dynamics (MD) simulations offer a computational microscope to visualize the binding process of this compound to enzymes and the subsequent catalytic events at an atomic level and with temporal resolution. nih.govmdpi.commdpi.com

MD simulations can be used to:

Model Conformational Changes: Simulations can capture the large-scale conformational changes, such as the open-to-closed transition of DNA polymerases, that are induced by nucleotide binding. nih.govfrontiersin.org

Predict Binding Affinities: By calculating the free energy of binding, MD simulations can provide estimates of the affinity of this compound for its target enzyme. scispace.com

Characterize Binding Pathways: Simulations can elucidate the step-by-step process of how the ligand enters the active site and the key interactions that stabilize the bound complex. oup.com

For example, MD simulations of DNA polymerase β have been used to explore the conformational landscape and the sequence of events following dNTP binding. nih.gov These simulations have provided insights into the role of specific amino acid residues in the catalytic cycle. nih.gov

| System | Simulation Focus | Key Insight |

|---|---|---|

| DNA Polymerase β | Conformational changes upon dNTP binding | Delineated a possible sequence of conformational change events in the catalytic cycle. nih.gov |

| CD73 Inhibitors | Stability of inhibitor-protein complexes | Analyzed realistic conformational changes and deepened the understanding of binding energy and interaction modes. scispace.com |

| Acyclic Nucleic Acid Analogs | Duplex formation with DNA and RNA | Predicted the ability of chemically modified analogs to form stable duplexes, guiding synthesis and testing. nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical (QC) calculations, often performed within a quantum mechanics/molecular mechanics (QM/MM) framework, provide a high-level theoretical approach to understanding the intricate details of the chemical reactions that are inhibited by this compound. nih.govunipd.it

QC methods can be employed to:

Elucidate Reaction Mechanisms: By modeling the electronic structure of the active site, QC calculations can map out the energy profile of the nucleotidyl transfer reaction, identifying transition states and intermediates. acs.orgresearchgate.net

Analyze the Role of the Methylene Bridge: These calculations can quantify how the replacement of the scissile Pα-O bond with a more stable P-C bond in this compound prevents the chemical reaction.

Investigate Electrostatic Effects: QC methods can provide a detailed understanding of the electrostatic interactions between the nucleotide analog, the enzyme, and the catalytic metal ions. acs.org

For instance, QM/MM studies on DNA polymerase β have been used to investigate the nucleotidyl transfer reaction for both correct and incorrect nucleotide insertions, providing insights into the factors that determine polymerase fidelity. nih.gov

| Method | System | Focus | Finding |

|---|---|---|---|

| QM/MM | DNA Polymerase β with G:A mismatch | Nucleotidyl transfer reaction | Provided a model for the reaction pathway of incorrect nucleotide insertion. nih.gov |

| QM/MM WT-MetaD | IRE1α RNase with XBP1 mRNA | mRNA cleavage mechanism | Determined the free energy profile and identified intermediates and transition state structures. acs.org |

| DFT | Thio-Michael Additions | Rotamerism in covalent inhibitors | Characterized the reaction energy profiles and the influence of stereoelectronic effects. acs.org |

Integration with Single-Molecule Biophysical Techniques for Kinetic Resolution

Single-molecule biophysical techniques, such as single-molecule Förster Resonance Energy Transfer (smFRET), offer the unique ability to observe the dynamics of individual enzyme-substrate complexes in real-time. aip.orgchirlmin.org When integrated with the use of this compound, these methods can provide unprecedented kinetic resolution of the steps in the enzymatic cycle that precede chemistry.

This integrated approach allows for:

Direct Observation of Conformational Dynamics: smFRET can be used to monitor the conformational changes of a single polymerase molecule as it binds to DNA and this compound. chirlmin.org

Measurement of Kinetic Rates: By analyzing the time traces of single-molecule events, it is possible to determine the rate constants for ligand binding, dissociation, and conformational transitions. nih.gov

Identification of Transient Intermediates: These techniques can reveal the existence of short-lived conformational states that are averaged out in ensemble measurements. biorxiv.org

While direct single-molecule studies specifically focusing on this compound are emerging, the application of these techniques to study transcription factor binding kinetics and replisome dynamics demonstrates their immense potential for dissecting the detailed kinetic mechanisms of polymerase-DNA interactions stalled at the pre-catalytic step by this non-hydrolyzable analog. nih.govbiorxiv.org

Comparative Studies with Other Nucleotide Analogs

Comparison with β,γ-methylene-dTTP and other Non-Hydrolyzable Analogs (e.g., imido, difluoromethylene)

Non-hydrolyzable nucleotide analogs are indispensable for studying the mechanisms of enzymes that process nucleotides, such as DNA polymerases. The modification of the triphosphate chain prevents cleavage and allows for the trapping of enzyme-substrate complexes. The nature and position of this modification are critical to the analog's function.

The key distinction between α,β- and β,γ-substituted analogs lies in their interaction with polymerases. acs.org When the modification is at the β,γ-bridge, the resulting analog may still serve as a substrate, albeit with altered affinity and leaving group properties. acs.org In contrast, replacing the Pα-O-Pβ bridging oxygen with a methylene (B1212753) (CH₂), difluoromethylene (CF₂), or imido (NH) group renders the nucleotide resistant to the nucleotidyl transfer reaction, making it a non-cleavable substrate and, therefore, an inhibitor. acs.orgnih.gov

Methylene Analogs (CH₂): The replacement of a bridging oxygen with a methylene group creates a stable P-C-P bond. α,β-methylene-dNTPs, including α,β-methylene-dTTP, are potent competitive inhibitors of DNA polymerases like polymerase β (pol β). nih.govnih.gov They bind tightly to the active site, with inhibition constants (Ki) in the low micromolar range, similar to natural dNTPs. nih.govacs.orgresearchgate.net For instance, the Ki of α,β-methylene-dTTP for pol β is approximately 0.6 μM. nih.gov Structural studies have shown that these analogs can bind to the polymerase active site with minimal distortion, permitting the binding of essential catalytic metal ions. nih.govresearchgate.net However, the bond lengths and angles of the P-C-P moiety differ significantly from the natural P-O-P linkage, which can perturb the geometry of the enzyme's ternary complex. acs.org

Imido Analogs (NH): Imido analogs, where the bridging oxygen is replaced by an NH group, are structurally more similar to the natural phosphate (B84403) linkage than methylene analogs. acs.org The P-N-P bond angles and lengths more closely mimic the P-O-P group. acs.org This closer resemblance can lead to different binding characteristics. For example, a "Met-Im" hybrid analog, (α,β)-CH₂-(β,γ)-NH-dTTP, was found to be a 9-fold more potent inhibitor of pol β than its (α,β)-NH-(β,γ)-CH₂-dTTP isomer, suggesting a specific, favorable interaction of the β,γ-imido group within the active site. acs.org

Difluoromethylene Analogs (CF₂): A concern with methylene analogs is the difference in polarity compared to the oxygen atom it replaces. acs.org The difluoromethylene (CF₂) group addresses this by being more isopolar with the natural linkage. nih.gov Despite this, an analog with CF₂ groups at both the α,β and β,γ positions showed drastically decreased affinity for pol β. acs.orgnih.gov However, singly-substituted α,β-CF₂-dNTPs are useful probes. hud.ac.ukacs.org Dissociation constants (Kd) for α,β-CF₂ analogs with pol β are comparable to those of α,β-CH₂ and α,β-NH analogs, indicating that the substitution is well-tolerated in the active site. nih.govhud.ac.ukacs.org

| Analog Type | Modification | Typical Interaction with DNA Polymerase β | Key Structural Feature | Reference |

|---|---|---|---|---|

| α,β-methylene-dTTP | Pα-CH₂-Pβ | Competitive inhibitor (non-cleavable) | P-C-P bond is stable but geometrically different from P-O-P. | acs.orgnih.gov |

| β,γ-methylene-dTTP | Pβ-CH₂-Pγ | Can act as a substrate with altered kinetics. | Pyrophosphate leaving group is modified, affecting catalysis. | acs.org |

| α,β-imido-dNTP | Pα-NH-Pβ | Competitive inhibitor (non-cleavable) | P-N-P bond angles are more similar to P-O-P than P-C-P. | acs.org |

| α,β-difluoromethylene-dNTP | Pα-CF₂-Pβ | Competitive inhibitor (non-cleavable) | CF₂ group is more isopolar to oxygen, mimicking charge distribution. | acs.orghud.ac.ukacs.org |

Distinguishing Features from Fluorescently Labeled Analogs and other Probes

The function of α,β-methylene-dTTP as a molecular probe is fundamentally different from that of fluorescently labeled nucleotide analogs. This distinction arises from the location and purpose of the chemical modification.

α,β-methylene-dTTP as a Mechanistic Probe: The modification in α,β-methylene-dTTP is within the triphosphate chain. nih.gov Its purpose is to create a non-hydrolyzable phosphodiester bond mimic, effectively "freezing" the enzymatic reaction at the substrate binding step. nih.govnih.govacs.org This allows researchers to study the structural and kinetic parameters of the pre-catalytic state, such as binding affinity and conformational changes in the enzyme, without the complication of product formation. nih.gov It is a tool for elucidating the mechanics of the enzyme itself.

Fluorescent Analogs as Reporter Probes: In contrast, fluorescently labeled analogs are designed for detection and visualization. nih.gov The modification is typically the attachment of a fluorophore (a fluorescent dye) to the nucleobase, for example, at the C5-position of thymine. nih.gov These analogs are intended to be incorporated into DNA or RNA by polymerases. nih.govacs.org The incorporated fluorophore then acts as a reporter, allowing the nucleic acid to be detected in applications such as DNA sequencing, polymerase chain reaction (PCR), and cellular imaging. nih.govacs.orgrsc.org The triphosphate chain is usually left unmodified to ensure it can be processed by the enzyme.

The core difference is that α,β-methylene-dTTP is designed not to be incorporated, while fluorescent analogs are designed to be incorporated. The former provides insight into the enzyme's mechanism, while the latter uses the enzyme as a tool to label a nucleic acid product.

| Feature | α,β-methylene-dTTP | Fluorescently Labeled dTTP Analog | Reference |

|---|---|---|---|

| Location of Modification | Triphosphate chain (α,β-bridging oxygen) | Nucleobase (e.g., C5-position of thymine) | nih.govnih.gov |

| Primary Purpose | Mechanistic studies of enzymes (e.g., polymerases) | Detection, imaging, and quantification of nucleic acids | nih.govacs.org |

| Interaction with Polymerase | Binds to the active site but is not incorporated (inhibitor) | Acts as a substrate and is incorporated into the growing DNA/RNA chain | nih.govnih.gov |

| Typical Application | Structural biology (X-ray crystallography), enzyme kinetics (Ki determination) | Fluorescence microscopy, DNA sequencing, real-time PCR | nih.govrsc.org |

Synergistic or Antagonistic Interactions with Other Enzyme Modulators

The inhibitory action of α,β-methylene-dTTP is a classic example of an antagonistic interaction. As a non-cleavable analog of the natural substrate, it acts as a competitive inhibitor of dTTP. nih.gov This means it competes for the same active site on the DNA polymerase, and its binding prevents the binding and incorporation of the natural nucleotide, thereby inhibiting DNA synthesis. nih.gov

The interaction of α,β-methylene-dTTP is also critically dependent on other modulators, particularly divalent metal ions like Mg²⁺, which are essential cofactors for DNA polymerases. The binding of the incoming nucleotide and the subsequent catalysis are coordinated by these metal ions. Structural studies confirm that non-hydrolyzable analogs like α,β-methylene-dNTPs bind in a manner that still permits the proper coordination of these catalytic metals in the active site, which is crucial for their function as stable mimics of the pre-catalytic state. nih.govresearchgate.net

While direct studies detailing synergistic or antagonistic interactions of α,β-methylene-dTTP with other small-molecule inhibitors are not extensively documented, its role as an inhibitor of DNA repair enzymes like pol β points to potential synergistic applications. DNA polymerase β is involved in the base excision repair (BER) pathway, which repairs DNA damage. acs.org Conceptually, inhibiting this repair pathway with an agent like α,β-methylene-dTTP could enhance the efficacy of DNA-damaging chemotherapeutic drugs used in cancer treatment. acs.orgnih.gov This represents a potential synergistic interaction where the inhibition of DNA repair potentiates the cytotoxic effects of another agent.

The related compound, α,β-methylene-ATP, is known to interact with various P2X receptors. caymanchem.commedchemexpress.com While it initially acts as an agonist, its persistent activation of these receptors can lead to desensitization, an effect that mimics antagonism. caymanchem.com This dual role highlights how a stable analog can modulate biological systems in complex ways, a principle that could extend to the interactions of α,β-methylene-dTTP with its target enzymes and other cellular factors.

| Interacting Partner | Nature of Interaction with α,β-methylene-dTTP | Observed or Potential Outcome | Reference |

|---|---|---|---|

| dTTP (natural substrate) | Competitive Antagonism | Inhibition of DNA synthesis as both molecules compete for the polymerase active site. | nih.gov |

| Mg²⁺ (metal cofactor) | Required Co-binding / Coordination | Essential for the stable binding of the analog in the enzyme's active site, mimicking the natural substrate complex. | nih.govresearchgate.net |

| DNA-damaging agents (e.g., chemotherapy) | Potential Synergy | Inhibition of DNA repair by α,β-methylene-dTTP could increase the cell-killing effect of drugs that damage DNA. | acs.orgnih.gov |

Emerging Research Avenues and Unresolved Questions

Rational Design of Novel alpha,beta-methylene-dTTP Derivatives for Specific Research Applications

The rational design of α,β-methylene-dTTP derivatives is a key strategy for developing highly specific molecular probes and potential therapeutic agents. This approach involves targeted chemical modifications to the parent molecule to enhance its interaction with a specific enzyme or to introduce new functionalities. The primary goal is often to create analogs that are not only resistant to hydrolysis but also tailored to the unique structural and electronic environment of an enzyme's active site.

A significant focus of this research has been the development of inhibitors for DNA polymerases, particularly DNA polymerase β (pol β), which is crucial in the base excision repair (BER) pathway. acs.org Since pol β is often overexpressed in cancer cells, its selective inhibition is a promising therapeutic strategy. acs.org The design process for these derivatives considers several factors:

Modulating Polarity and Electronic Properties: The replacement of the bridging oxygen with a less polar CH₂ group can affect binding affinity. acs.org To counteract this, researchers have synthesized derivatives with difluoromethylene (CF₂) groups at the α,β-position. acs.org The fluorine atoms are intended to better mimic the electronic properties of the oxygen atom. pnas.org

Exploring Alternative Linkages: To further refine interactions within the active site, novel scaffolds have been synthesized. For instance, "Met-Im" nucleotides replace the Pα–O–Pβ and Pβ–O–Pγ oxygens with a combination of methylene (B1212753) (CH₂) and imido (NH) groups. acs.org In one study, an (α,β)-CH₂-(β,γ)-NH-dTTP analog was found to be a nine-fold more potent inhibitor of DNA polymerase β compared to its (α,β)-NH-(β,γ)-CH₂-dTTP counterpart. acs.org This enhanced potency was attributed to a specific hydrogen bond interaction between the imido group and an arginine residue (R183) in the enzyme's active site. acs.org

These rationally designed derivatives serve as powerful tools for structural and mechanistic studies. By creating non-cleavable substrates, researchers can trap enzymes in a pre-catalytic state, allowing for detailed structural analysis through techniques like X-ray crystallography. pnas.org This provides invaluable insights into the enzyme's mechanism of action and can guide the development of even more potent and specific inhibitors.

Table 1: Examples of Rationally Designed α,β-methylene-dTTP Derivatives and Their Applications

| Derivative Name | Modification | Target Enzyme | Research Application | Reference |

|---|---|---|---|---|

| (α,β)-CH₂-(β,γ)-NH-dTTP | Methylene at α,β-bridge, Imido at β,γ-bridge | DNA Polymerase β | Selective inhibition and probing active site interactions | acs.org |

| (α,β)-CF₂-dTTP | Difluoromethylene at α,β-bridge | DNA Polymerase β | Probing enzyme structure and function with improved electronic mimicry | acs.org |

| (α,β),(β,γ)-bisCF₂-dTTP | Difluoromethylene at both α,β and β,γ-bridges | DNA Polymerase β | Structural evaluation of dNTP utilizing enzymes by trapping catalytic complexes | pnas.org |

| α,β-methylene 3'-azido-2',3'-dideoxythymidine 5'-triphosphate | Methylene at α,β-bridge and Azido at 3' position | Reverse Transcriptase, DNA Polymerase γ | Inhibition of viral and mitochondrial DNA synthesis | nih.gov |

Exploration of Novel Enzyme Targets and Biochemical Pathways Modulated by this compound

While DNA polymerases are a primary focus, the utility of α,β-methylene-dTTP and its ATP counterpart extends to a broader range of enzyme targets and biochemical pathways. The non-hydrolyzable nature of the α,β-methylene bridge makes it an ideal tool for identifying and characterizing enzymes that bind and/or hydrolyze nucleoside triphosphates.

Purinergic Signaling: A significant area of exploration is purinergic signaling, a form of extracellular communication mediated by nucleotides like ATP. The ATP analog, α,β-methylene-ATP, has been instrumental in studying this pathway. It is used to activate and subsequently desensitize P2X receptors, a family of ligand-gated ion channels, allowing researchers to dissect their role in various physiological processes. nih.govnih.gov For example, studies have used α,β-methylene-ATP to investigate the role of P2X receptors in:

Neurotransmission: In the hippocampus, α,β-methylene-ATP has been shown to modulate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov

Smooth Muscle Contraction: In the urinary bladder, α,β-methylene-ATP helps to distinguish between cholinergic and purinergic contributions to muscle contraction. physiology.org

Pain Perception: The analog is used to characterize the response of different P2X receptor subtypes on sensory neurons, which are important targets for novel analgesics. nih.gov

Helicase Activity: Helicases are motor proteins that unwind nucleic acids, a process that requires the energy from NTP hydrolysis. Non-hydrolyzable analogs like α,β-methylene-ATP are used as competitive inhibitors to study helicase function. In studies of the Hepatitis C Virus (HCV) NS3 helicase, α,β-methylene-ATP was used to confirm that ATP binding, but not its hydrolysis, is required for certain inhibitory effects and to characterize novel inhibitors in competitive binding assays. tandfonline.comoup.com

Other Enzyme Targets: The principle of using non-hydrolyzable analogs is being applied to an expanding list of enzymes. For instance, α-carboxy nucleoside phosphonates, which act as dNTP mimics similar to methylene analogs, have been shown to interact with the regulatory sites of enzymes like thymidine (B127349) kinase 2, suggesting a role in modulating feedback inhibition pathways. pnas.org Furthermore, enzymes involved in the catabolism of extracellular nucleotides, such as ecto-5′-nucleotidase (CD73), are also studied using methylene-modified analogs to understand their substrate specificity and inhibition. d-nb.info The exploration of these and other potential targets, such as various kinases and enzymes in the DNA damage response (DDR) pathways, represents a vibrant field of research. researchgate.netmdpi.comnih.gov

Integration with High-Throughput Screening for Mechanistic Studies

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds, making it a cornerstone of modern drug discovery. researchgate.net The integration of α,β-methylene-dTTP and its analogs into HTS platforms provides a powerful tool for mechanistic studies, enabling the identification and characterization of enzyme inhibitors on a large scale. nih.gov

These analogs are particularly valuable in fluorescence-based HTS assays. acs.org For example, a molecular beacon-based helicase assay has been developed for HTS. In this assay, the unwinding of a fluorescently labeled DNA substrate by a helicase results in a change in fluorescence. nih.gov Non-hydrolyzable ATP analogs like α,β-methylene-ATP can be used as controls or competitors in these screens to validate the assay and to understand the mechanism of action of identified "hit" compounds. tandfonline.com A compound that competes with α,β-methylene-ATP, for instance, is likely to bind at the enzyme's ATP-binding site.

HTS assays have been developed for various target classes where α,β-methylene nucleotide analogs are relevant:

P2X Receptors: Quantitative, fluorescence-based HTS assays have been established to screen for modulators of P2X receptors from sources like animal venoms. In these assays, α,β-methylene-ATP is used as a reference agonist to stimulate receptor activity. acs.org

Kinases: While direct HTS examples with α,β-methylene-dTTP are less common, the principles are applicable. Kinase activity is often measured by the transfer of a phosphate (B84403) group. Non-hydrolyzable analogs can be used in binding assays (e.g., fluorescence polarization) to find compounds that occupy the ATP-binding pocket without leading to a phosphorylation event. nih.gov

Cellular Pathways: HTS can also be used to screen for compounds that affect entire cellular pathways. For example, assays that measure total cellular protein levels, such as a recently developed assay for Tau protein, can identify compounds that modulate protein degradation or synthesis pathways. nih.gov Non-hydrolyzable nucleotide analogs could be used in secondary screens to determine if hits from such assays act on ATP-dependent cellular machinery.

The combination of HTS with these stable nucleotide analogs allows for the efficient identification of compounds that act through specific mechanisms, such as competitive inhibition at the nucleotide-binding site. This accelerates the drug discovery process by quickly filtering large libraries of compounds to find those with a desired mode of action. mdpi.com

Table 2: Application of α,β-methylene-NTP Analogs in High-Throughput Screening

| HTS Assay Type | Target | Role of α,β-methylene-NTP Analog | Purpose | Reference |

|---|---|---|---|---|

| Fluorescence-based (Ca²⁺ influx) | P2X Receptors | Agonist (α,β-methylene-ATP) | To stimulate receptor activity and screen for antagonists | acs.org |

| Fluorescence-based (Molecular Beacon) | HCV NS3 Helicase | Competitive Inhibitor (α,β-methylene-ATP) | To validate the assay and characterize inhibitors that bind the ATP site | tandfonline.com |

| Fluorescence Polarization | Kinases (general) | Competitive Ligand | To identify compounds that bind to the ATP pocket | nih.gov |

| AlphaLISA / HTRF | Total Tau Protein Levels | N/A (used in secondary mechanistic assays) | Primary screen for pathway modulators; analogs could probe ATP-dependence of hits | nih.gov |

Challenges and Future Directions in Studying Complex Biological Systems in vitro

While α,β-methylene-dTTP is a valuable research tool, studying its effects in complex biological systems in vitro presents several challenges. Overcoming these hurdles is crucial for translating findings from simple biochemical assays to more physiologically relevant contexts.

Key Challenges:

Cellular Permeability: One of the most significant challenges is the poor cell permeability of nucleoside triphosphates, including α,β-methylene-dTTP. nih.gov Due to their high negative charge, these molecules cannot easily cross the cell membrane to reach intracellular targets. This limits their use in whole-cell assays and necessitates techniques like cell permeabilization or the development of prodrug strategies, where the phosphate groups are masked to create a more lipophilic molecule. mdpi.comrsc.org

Complexity of In Vitro Models: Traditional 2D cell cultures often fail to replicate the intricate microenvironment of tissues in vivo. nih.gov This can lead to misleading results, as cellular responses, signaling pathways, and drug efficacy can be highly dependent on the 3D architecture and cell-cell interactions within a tissue. nih.gov

Future Directions: The future of research with α,β-methylene-dTTP and its derivatives lies in leveraging more sophisticated in vitro systems and innovative delivery strategies to bridge the gap between biochemical studies and physiological reality.

Advanced In Vitro Models: There is a significant push towards developing and utilizing complex in vitro models (CIVMs) such as 3D cell cultures, spheroids, organoids, and organ-on-a-chip platforms. nih.govnih.goveuropa.eu These models better recapitulate the structure and function of human tissues and organs, providing a more accurate environment to test the effects of nucleotide analogs. For example, studying the impact of an α,β-methylene-dTTP derivative on DNA repair within a 3D tumor spheroid could offer more translatable insights than a simple assay with purified polymerase.

Prodrug and Nanocarrier Approaches: To overcome the challenge of cellular delivery, researchers are developing prodrug versions of nucleotide analogs. These modified compounds are designed to cross the cell membrane and then be converted into the active triphosphate form inside the cell. rsc.org Additionally, nanoparticle-based drug delivery systems are being explored to encapsulate and transport these hydrophilic molecules into cells, potentially improving their efficacy in in vitro and future in vivo applications. rsc.org

Systems Biology Integration: Future studies will likely integrate data from experiments using α,β-methylene-dTTP with systems-level analyses, such as proteomics and metabolomics. This will help to build a more complete picture of how these analogs perturb cellular networks, revealing not only their primary targets but also their downstream effects on interconnected biochemical pathways.

By addressing these challenges and pursuing these future directions, the scientific community can continue to unlock the full potential of α,β-methylene-dTTP as a versatile tool for dissecting complex biological processes and as a foundation for the development of novel therapeutic strategies.

Q & A

What are the established synthetic routes for alpha,beta-methylene-dTTP, and how is purity confirmed?

Basic Research Question

this compound is typically synthesized via modified phosphoramidite chemistry, replacing the oxygen atom in the phosphate group with a methylene bridge. Key steps include:

- Phosphorylation : Reacting the nucleoside precursor with a methylene-bridged phosphoramidite reagent under anhydrous conditions.

- Deprotection : Removing protecting groups (e.g., cyanoethyl) under controlled acidic or basic conditions.

- Purification : Using reverse-phase HPLC to isolate the triphosphate form, followed by lyophilization.

Purity Validation : - NMR Spectroscopy : Confirm structural integrity (e.g., P NMR for phosphate linkage, H/C NMR for methylene group).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (±1 Da tolerance).

- Enzymatic Assays : Test functionality as a polymerase substrate or inhibitor in control reactions .

Which analytical techniques are most effective for characterizing this compound's structural integrity?

Basic Research Question

Beyond synthesis, rigorous characterization ensures reproducibility:

- Chromatography : HPLC with UV detection (260 nm) to assess purity (>95% threshold).

- Thermal Stability : Differential scanning calorimetry (DSC) to evaluate decomposition temperatures.

- Enzymatic Digestion : Treat with alkaline phosphatase; absence of phosphate release confirms methylene substitution.

Advanced Tip : Pair circular dichroism (CD) with molecular dynamics simulations to study conformational effects on DNA duplex stability .

How does this compound function as a substrate analog in DNA polymerase assays?

Basic Research Question

The methylene group creates a non-hydrolyzable phosphodiester mimic, enabling mechanistic studies:

- Kinetic Trapping : Use pre-steady-state kinetics (quench-flow or stopped-flow) to measure incorporation rates.

- Competition Assays : Compare with natural dTTP to determine and changes.

- Crystallography : Co-crystallize polymerases with this compound to resolve binding conformations (e.g., PDB deposition).

Limitation : Its non-cleavable nature restricts use in primer-extension assays requiring strand elongation .

What experimental strategies can resolve discrepancies in reported inhibition constants of DNA polymerases by this compound?

Advanced Research Question

Conflicting values often arise from assay conditions:

- Variable Buffers : Compare results across Tris-HCl vs. HEPES, noting Mg/Mn ion effects.

- Enzyme Isoforms : Test polymerases from different organisms (e.g., Taq vs. Pol β).

- Replication : Systematically reproduce studies using standardized protocols (e.g., ITC for binding affinity).

Data Harmonization : Perform meta-analysis with tools like RevMan, adjusting for pH, temperature, and ionic strength covariates .

How can researchers design kinetic assays to differentiate between competitive and non-competitive inhibition mechanisms using this compound?

Advanced Research Question

Mechanistic distinctions require tailored approaches:

- Lineweaver-Burk Plots : Vary dNTP concentrations with/without inhibitor. Parallel lines indicate non-competitive inhibition.

- Pre-incubation Effects : If inhibition strengthens with pre-incubation, allosteric binding is likely.

- Single-Turnover Assays : Use rapid chemical quench to isolate incorporation steps, ruling out substrate sequestration.

Validation : Pair with fluorescence anisotropy to monitor real-time polymerase conformational changes .

What are the critical considerations when using this compound in single-molecule studies of polymerase fidelity?

Advanced Research Question

Single-molecule techniques (e.g., optical tweezers, FRET) demand stringent controls:

- Surface Immobilization : Avoid non-specific binding by PEGylating flow cells.

- Substrate Purity : Trace ATP contamination can skew results; validate via luciferase assays.

- Data Normalization : Account for photobleaching and instrument drift using buffer-only controls.

Innovative Application : Couple with cryo-EM to capture transient polymerase-inhibitor complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products